molecular formula C7H11N3O2 B14923822 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid

3-amino-1-propyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B14923822
M. Wt: 169.18 g/mol
InChI Key: BIJWZCNQQXRMQN-UHFFFAOYSA-N
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Description

3-amino-1-propyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features an amino group at the 3-position, a propyl group at the 1-position, and a carboxylic acid group at the 5-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functional group modifications to introduce the amino, propyl, and carboxylic acid groups .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, often starting with readily available raw materials. The use of catalysts and optimized reaction conditions can enhance yield and purity. Techniques such as crystallization and chromatography are employed for purification .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products

Scientific Research Applications

3-amino-1-propyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

3-amino-1-propyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the propyl group at the 1-position and the carboxylic acid group at the 5-position provides distinct chemical properties compared to its analogs .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

5-amino-2-propylpyrazole-3-carboxylic acid

InChI

InChI=1S/C7H11N3O2/c1-2-3-10-5(7(11)12)4-6(8)9-10/h4H,2-3H2,1H3,(H2,8,9)(H,11,12)

InChI Key

BIJWZCNQQXRMQN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)N)C(=O)O

Origin of Product

United States

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